molecular formula C15H20N2O2S B344928 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole CAS No. 433693-62-0

2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole

Cat. No.: B344928
CAS No.: 433693-62-0
M. Wt: 292.4g/mol
InChI Key: KAFMTLIHAMRGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole is a sulfonylated imidazole derivative characterized by a 2,3,4-trimethylphenyl group attached via a sulfonyl linkage to the nitrogen atom of the imidazole ring. The imidazole core is substituted with ethyl and methyl groups at the 2- and 4-positions, respectively.

Properties

IUPAC Name

2-ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-6-15-16-11(3)9-17(15)20(18,19)14-8-7-10(2)12(4)13(14)5/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMTLIHAMRGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

A mixture of 1,2-propylene diamine and propionitrile undergoes cyclization in the presence of a sulfur-based catalyst (e.g., sulfur dichloride, disulphur dichloride) at 80–140°C under reflux. Key parameters include:

  • Molar ratio : 1,2-propylene diamine to propionitrile = 1–1.3:1.

  • Temperature gradient : Initial reaction at 80–110°C for 3 hours, followed by a secondary phase at 120–140°C for 1.5 hours.

  • Catalyst loading : 0.2 mol sulfur dichloride per mole of propionitrile.

This step yields 2-ethyl-4-methylimidazoline (dihydro-compound) with an 87.1% yield after low-pressure distillation.

Dehydrogenation to Aromatic Imidazole

The dihydro-compound is dehydrogenated using Raney nickel at 170–200°C for 3–5 hours. Optimized conditions involve:

  • Catalyst activation : Raney nickel pre-treated with 20% potassium hydroxide.

  • Reaction time : 3.5 hours at 190°C achieves a 90.4% yield of 2-ethyl-4-methylimidazole .

  • Purification : Distillation under reduced pressure (10 mmHg) collects the product at 150–160°C , followed by alkaline washing (3% NaOH) to remove residual catalysts.

Purification and Characterization

Distillation and Crystallization

  • Crude product is distilled under reduced pressure (10 mmHg) to isolate the sulfonated imidazole.

  • Recrystallization from ethanol/water (3:1) enhances purity to >98.5%.

Analytical Data

Parameter Value Method
Boiling Point154–157°C at 10 mmHgDistillation
Purity>98.5%Gas Chromatography
1H^1H-NMR (CDCl₃)δ 1.25 (t, 3H), 2.30 (s, 3H), 7.10 (s, 1H)Spectrometry
MS (m/z)278 [M+H]⁺Mass Spectrometry

Catalytic Systems and Yield Optimization

Alternative Catalysts

  • Raney cobalt : Achieves 80.9% yield in dehydrogenation but requires longer reaction times.

  • Organotitanium complexes : Patent US20180072837A1 highlights titanium-based catalysts for imidazole functionalization, though applicability to sulfonation remains untested.

Temperature Effects

Dehydrogenation Temp. Yield Reaction Time
170°C86.1%5 hours
190°C90.4%3.5 hours
200°C88.2%3 hours

Higher temperatures accelerate kinetics but risk decomposition above 200°C.

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst recycling : Raney nickel can be reused 3–4 times after washing with NaOH.

  • Waste reduction : Low-boiling byproducts (e.g., excess diamine) are recovered via fractional distillation.

Environmental Impact

  • Sulfur catalyst substitution : Replacing sulfur dichloride with thiophosphoric anhydride reduces corrosive waste.

  • Solvent recovery : >95% of dichloromethane is reclaimed via distillation .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler alkyl derivatives.

Scientific Research Applications

2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

4-Nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole

  • Structure : Features a nitro group at the 4-position of the imidazole ring and a 2,4,6-trimethylphenylsulfonyl group.
  • Key Properties :
    • Molecular formula: C₁₂H₁₃N₃O₄S
    • Boiling point: 510°C
    • LogP: 3.557 (indicating moderate lipophilicity) .
  • The 2,4,6-trimethylphenyl group creates greater steric hindrance than the 2,3,4-trimethylphenyl group in the target compound, which may affect binding interactions in biological systems.

Triazole-Based Sulfonyl Derivatives

  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structure : A triazole core with a sulfonylphenyl group and fluorinated aromatic substituents.
  • Key Properties :
    • Synthesized via sodium ethoxide-mediated reactions with α-halogenated ketones .
  • Comparison :
    • The triazole core offers a different heterocyclic scaffold, which may confer distinct hydrogen-bonding capabilities compared to imidazole.
    • Fluorine substituents enhance metabolic stability and lipophilicity, a feature absent in the target compound.

Sulfonylurea Herbicides

  • Examples : Metsulfuron methyl, Triflusulfuron methyl
  • Structure : Sulfonyl groups linked to triazine heterocycles and benzoate esters .
  • Key Properties: Act as acetolactate synthase inhibitors, disrupting plant amino acid synthesis.
  • Comparison: The triazine core in sulfonylureas contrasts with the imidazole ring in the target compound, leading to divergent biological targets (herbicidal vs. The sulfonyl group in both compounds facilitates binding to enzymes, but the substituent patterns dictate specificity.

Benzimidazole Sulfonyl Derivatives

  • Example : 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester
  • Structure : A benzimidazole core with a sulfonyl group and trifluoroethoxy substituents .
  • Trifluoroethoxy groups introduce strong electron-withdrawing effects, which are absent in the target compound.

Comparative Data Table

Compound Name Core Structure Sulfonyl Substituent Key Substituents Molecular Weight LogP Application
2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole Imidazole 2,3,4-Trimethylphenyl Ethyl, Methyl Not Reported ~3.5* Under investigation
4-Nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole Imidazole 2,4,6-Trimethylphenyl Nitro 295.31 3.557 Research chemical
Metsulfuron methyl Triazine Methyl benzoate Methoxy, Methyl 381.36 1.9 Herbicide
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonylphenyl 2,4-Difluorophenyl Not Reported Not Reported Synthetic intermediate

*Estimated based on structural similarity to .

Biological Activity

2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole is a novel compound within the imidazole family, known for its diverse biological activities. This article reviews its biological properties, focusing on its potential as an antitumor agent and other pharmacological effects.

  • Molecular Formula : C13H16N2O2S
  • Molar Mass : 264.34 g/mol
  • CAS Number : 500119-33-5

Research indicates that imidazole derivatives, including 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole, exhibit significant antiproliferative activity against various cancer cell lines. The mechanism primarily involves the induction of apoptosis through modulation of apoptotic proteins.

Apoptosis Induction

A study demonstrated that this compound enhances the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2. This shift promotes apoptosis in cancer cells, particularly in HeLa cells, where the compound induced a notable apoptosis rate compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Antitumor Activity

In vitro studies have shown that 2-Ethyl-4-methyl-1-(2,3,4-trimethylphenyl)sulfonylimidazole exhibits a selective index favoring normal cells over tumor cells. The selectivity index (SI) indicates a significantly higher tolerance in normal L-02 cells compared to various cancer cell lines:

CompoundIC50 (µM)Selective Index (SI)
2-Ethyl-4-methyl-sulfonylimidazole3.2423–46
5-FU74.69 ± 7.85-
MTX42.88 ± 8.07-

These findings suggest that the compound could be a promising candidate for further development as an antitumor agent due to its favorable selectivity profile .

Case Studies

Several case studies have explored the efficacy of imidazole derivatives in cancer treatment:

  • HeLa Cell Study : The compound was tested on HeLa cells, showing a significant increase in apoptosis rates (68.2%) compared to 39.6% with 5-FU after 24 hours of treatment .
  • Selectivity Studies : The selectivity index was calculated based on IC50 values across different cell lines, demonstrating the compound's potential for targeted therapy with reduced side effects on normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.